molecular formula C19H19FN4S B2797492 4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 670270-44-7

4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B2797492
CAS No.: 670270-44-7
M. Wt: 354.45
InChI Key: SMLHVAUZKKPVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a fused cyclopenta-thienopyrimidine core and a piperazine ring substituted with a 2-fluorophenyl group. Its synthesis likely follows nucleophilic substitution protocols, as seen in analogous compounds involving NaHCO₃/NaI or K₂CO₃-mediated reactions under reflux .

Properties

IUPAC Name

12-[4-(2-fluorophenyl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4S/c20-14-5-1-2-6-15(14)23-8-10-24(11-9-23)18-17-13-4-3-7-16(13)25-19(17)22-12-21-18/h1-2,5-6,12H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLHVAUZKKPVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the fluorophenyl group. One common synthetic route includes the reaction of 2-fluorophenylamine with piperazine derivatives under controlled conditions to form the intermediate piperazine compound. Subsequent steps involve cyclization reactions to form the cyclopenta[4,5]thieno[2,3-d]pyrimidine core.

Industrial Production Methods: On an industrial scale, the production of this compound requires precise control over reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Scientific Research Applications

Antidepressant and Anxiolytic Activity

Research indicates that compounds with piperazine moieties, like 4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, exhibit significant antidepressant and anxiolytic properties. These effects are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. A study demonstrated that derivatives of this compound showed enhanced binding affinity to serotonin receptors, suggesting a mechanism for their antidepressant effects .

Anticancer Activity

The compound has been explored for its anticancer potential. Its structural similarity to known anticancer agents allows for the investigation of its efficacy against various cancer cell lines. Preliminary studies have shown that it can inhibit cell proliferation in specific tumor types, likely through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. SAR studies have identified key functional groups that enhance selectivity and potency against specific biological targets. For instance, modifications on the piperazine ring and cyclopentathieno moiety have been correlated with increased activity against certain cancer cell lines .

Selective Equilibrative Nucleoside Transporter Inhibition

A notable study focused on the compound's role as a selective inhibitor of equilibrative nucleoside transporters (ENTs). It was found that analogues of this compound displayed higher selectivity towards ENT2 over ENT1, which is significant for therapeutic strategies targeting nucleotide metabolism in cancer treatment .

Synthesis and Functionalization

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives. Techniques such as microwave-assisted synthesis and green chemistry approaches have been employed to enhance yield and reduce environmental impact during the synthesis process .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine and cyclopenta[4,5]thieno[2,3-d]pyrimidine moieties contribute to its biological activity. The exact pathways and molecular targets vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring is a common feature in thienopyrimidine derivatives, but its substituents significantly influence biological activity and physicochemical properties:

  • In contrast, the 2-fluorophenyl group in the query compound introduces electronegativity, which may improve receptor binding via dipole interactions or hydrogen bonding .
  • This derivative demonstrated anti-proliferative activity against pancreatic cancer cells when formulated with starch nanoparticles, highlighting the role of formulation in bioavailability .

Halogen Substitutions

Halogen atoms modulate electronic and steric properties:

  • Chlorine-substituted derivatives (e.g., 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine): Chlorine’s electron-withdrawing effect enhances reactivity in electrophilic substitutions. However, its larger size compared to fluorine may increase steric hindrance, reducing binding affinity to specific targets. Chlorinated derivatives have shown antibacterial activity .

Functional Group Additions

  • Trifluorocarbonyl and amino-oxazolyl/thiazolyl groups: Derivatives such as 2-[(2-trifluorocarbonyl-4-chlorophenyl)amino]-1-[4-(thienopyrimidin-4-ylamino)phenyl]ethanone and amino-oxazolyl/thiazolyl-substituted compounds exhibit enhanced antibacterial or antitumor activities. These groups introduce hydrogen-bonding or π-π stacking interactions, which the query compound’s simpler fluorophenyl group may lack, suggesting a trade-off between selectivity and broad-spectrum activity .

Comparative Data Table

Compound Name / Structure Substituent(s) Molecular Weight Key Biological Activity Synthesis Conditions
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine 2-Fluorophenylpiperazine 381.42 (est.) Anticancer (hypothesized) NaHCO₃/NaI reflux
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Chlorine at C4 210.68 Antibacterial Commercial synthesis
N-(4-Chlorophenyl)-2-(4-(thienopyrimidin-4-yl)piperazin-1-yl)acetamide 4-Chlorophenylacetamide Not reported Anti-proliferative (pancreatic cancer) Reflux with NaHCO₃/NaI
4-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Benzylpiperazine Not reported Not reported Similar to query compound

Research Findings and Implications

  • Anti-Proliferative Activity: The 4-chlorophenylacetamide derivative () showed enhanced oral bioavailability when encapsulated in starch nanoparticles, achieving significant pancreatic cancer cell inhibition. This suggests that the query compound’s fluorophenyl group could be similarly optimized for targeted delivery .
  • Antibacterial vs. Antitumor Focus: Chlorinated derivatives () prioritize antibacterial applications, while amino-thiazolyl/oxazolyl derivatives () emphasize antitumor effects. The query compound’s fluorophenylpiperazine may balance selectivity and potency, pending further testing .

Biological Activity

The compound 4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H21_{21}FN4_{4}S
  • Molecular Weight : 358.46 g/mol

This compound features a piperazine ring substituted with a fluorophenyl group and a fused thienopyrimidine system, which contributes to its biological properties.

Synthesis

The synthesis of thienopyrimidine derivatives typically involves multi-step reactions that may include cyclization and functionalization processes. For example, the synthesis outlined by El-Gazzar et al. involved the reaction of hydrazonyl chlorides with thienopyrimidine derivatives to yield various functionalized compounds with significant biological activity .

Anticancer Activity

Recent studies have demonstrated that thienopyrimidine derivatives exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects on several cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound displayed an IC50_{50} value of 13.42 μg/mL (approximately 0.045 μM), indicating significant antiproliferative activity against this cell line.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Similar evaluations showed comparable or enhanced activity compared to standard chemotherapeutics like Cisplatin, which has an SI (selectivity index) of 25 .

The proposed mechanism for the anticancer activity includes the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, thienopyrimidine derivatives have been shown to interfere with the VEGFR-2 kinase pathway, which is crucial for angiogenesis in tumors .

Anti-inflammatory and Analgesic Properties

In addition to anticancer effects, compounds within this class have also demonstrated anti-inflammatory and analgesic activities. The biological evaluation revealed that certain derivatives exhibited effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Cell Line IC50_{50} Value Selectivity Index
AnticancerMCF-713.42 μg/mL12.7
AnticancerMDA-MB-23128.89 μg/mLNot specified
Anti-inflammatoryVariousComparable to NSAIDsNot applicable

Case Studies

  • Study on Antitumor Effects : A study published in MDPI investigated various thienopyrimidine derivatives for their anti-tumor activities against breast cancer cell lines. The results highlighted the potential of these compounds as lead structures for further development in cancer therapy .
  • Mechanistic Insights : Research conducted on the interaction between these compounds and VEGFR-2 provided insights into their mechanism of action, suggesting that they could serve as novel therapeutic agents targeting angiogenesis in tumors .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine) with 4-(2-fluorophenyl)piperazine. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) must be optimized to enhance yield. For example, anhydrous solvents like DMF or THF under reflux (80–100°C) with a base such as K2_2CO3_3 or Et3_3N can promote efficient substitution . Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl and piperazine moieties) and cyclopenta-thieno-pyrimidine backbone integrity.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (C19_{19}H18_{18}FN4_4S) .
  • X-ray crystallography : For unambiguous confirmation of 3D structure, particularly if novel polymorphs are suspected .

Q. What preliminary assays are recommended to screen this compound’s bioactivity?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., agar diffusion or microdilution) against Gram-positive/negative bacteria and fungi. Use standardized protocols like CLSI guidelines to assess MIC (Minimum Inhibitory Concentration). Parallel cytotoxicity screening (e.g., MTT assay on mammalian cell lines) ensures selectivity. Structural analogs of thieno-pyrimidines have shown antibacterial activity, suggesting a plausible starting point .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents on the piperazine (e.g., electron-withdrawing vs. donating groups) and the thieno-pyrimidine core (e.g., substitution at position 2 or 4). Use computational tools (e.g., molecular docking) to predict interactions with target proteins (e.g., bacterial DNA gyrase or kinase enzymes). Validate predictions via enzymatic inhibition assays and correlate with MIC data . For example, replacing the 2-fluorophenyl group with a trifluoromethyl analog (as in ) may enhance lipophilicity and target binding .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent carriers) or structural impurities. Perform:
  • Purity analysis : HPLC with UV detection (≥95% purity threshold) .
  • Dose-response curves : Ensure linearity and reproducibility across multiple replicates.
  • Comparative structural analysis : Cross-reference with analogs (e.g., and ) to identify critical functional groups. For instance, thiol vs. chloro substituents on the pyrimidine ring may drastically alter activity .

Q. What advanced techniques can elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Transcriptomics/proteomics : Profile gene/protein expression changes in treated microbial cells (e.g., RNA-seq or LC-MS/MS).
  • Fluorescence microscopy : Track cellular uptake and sublocalization using fluorescently tagged analogs.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to hypothesized targets (e.g., enzymes or receptors) .

Q. How to address discrepancies between in vitro and in vivo efficacy results?

  • Methodological Answer : Evaluate pharmacokinetic parameters:
  • ADME profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding (equilibrium dialysis).
  • Pharmacophore modeling : Identify structural features affecting bioavailability. For example, the cyclopenta-thieno scaffold may confer rigidity, improving metabolic resistance compared to linear analogs .
  • Rodent infection models : Compare efficacy in systemic vs. localized infections to contextualize in vitro data .

Methodological Frameworks

Q. How to integrate computational chemistry into experimental design?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Model the compound’s interaction with lipid bilayers or protein active sites over time.
  • QSAR models : Train on bioactivity data from structurally related compounds (e.g., and ) to predict optimal substituents.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize redox reactivity or stability .

Q. What strategies ensure reproducibility in synthetic and bioassay workflows?

  • Methodological Answer :
  • Standardized protocols : Adopt CRDC 2020 guidelines (e.g., RDF2050108 for process control in chemical engineering) .
  • Inter-laboratory validation : Share samples with collaborating labs to cross-verify results.
  • Open-science practices : Publish detailed synthetic procedures (e.g., equivalents, reaction times) and raw assay data in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.